(4-Methoxyphenyl)methanesulfonyl chloride
Description
(4-Methoxyphenyl)methanesulfonyl chloride (C₈H₉ClO₃S) is a sulfonyl chloride derivative featuring a para-methoxy-substituted benzyl group. This compound is widely utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules.
Properties
IUPAC Name |
(4-methoxyphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXSKSTBDKZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis
This method involves the oxidation of 4-methoxybenzyl mercaptan to the corresponding sulfonic acid, followed by chlorination.
Step 1: Oxidation to Sulfonic Acid
Step 2: Chlorination with Thionyl Chloride
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Reagent : Thionyl chloride (SOCl₂, 2.5 equiv) in DCM.
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Procedure :
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Add SOCl₂ to the sulfonic acid (1 mol) in DCM at 0°C.
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Warm to room temperature and stir for 3 hours.
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Remove solvents under vacuum to obtain the sulfonyl chloride.
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Phosgene-Mediated Synthesis
Direct Chlorination of Sulfonic Acid
A patent by US20070191336A1 discloses the use of phosgene (COCl₂) as a chlorinating agent for sulfonic acids, offering a high-throughput alternative to thionyl chloride.
Optimized Protocol :
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Solvent : Ethylene dichloride, which stabilizes phosgene and minimizes side reactions.
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Initiators : DMF (0.05 equiv) accelerates the reaction by activating the sulfonic acid.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Chlorosulfonation | 78–82% | 95% | Moderate | Direct functionalization |
| Oxidative Chlorination | 80–85% | 98% | High | High selectivity |
| Phosgene-Mediated | 88–92% | 99% | Industrial | Rapid reaction kinetics |
Solvent Impact : Polar aprotic solvents like DMF enhance nucleophilic displacement in chlorination steps, while chlorinated solvents (DCM, ethylene dichloride) improve electrophilic substitution efficiency.
Reaction Optimization Strategies
Temperature Control
Lower temperatures (0–5°C) favor sulfonation selectivity, whereas higher temperatures (40–45°C) accelerate phosgene-mediated chlorination.
Catalytic Additives
Pyridine and DMF serve dual roles as HCl scavengers and reaction accelerators, reducing decomposition pathways.
Purification Techniques
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Vacuum Distillation : Effective for removing excess phosgene and solvents.
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Recrystallization : Hexane or ethyl acetate yields crystals with >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
AGN 192024 undergoes various chemical reactions, including:
Oxidation: AGN 192024 can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert AGN 192024 to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the amide group in AGN 192024.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted amides .
Scientific Research Applications
Organic Synthesis
One of the primary applications of (4-Methoxyphenyl)methanesulfonyl chloride is in organic synthesis. It serves as a reagent for the preparation of various sulfonamides and methanesulfonates, which are valuable intermediates in chemical reactions:
- Formation of Sulfonamides : The compound reacts with amines to form stable sulfonamides that are resistant to hydrolysis under acidic or basic conditions. This property makes it suitable for synthesizing pharmaceuticals and agrochemicals .
- Methanesulfonate Formation : It can convert alcohols into methanesulfonates, which are useful intermediates in substitution reactions, eliminations, and rearrangements such as the Beckmann rearrangement .
Medicinal Chemistry
In medicinal chemistry, this compound has been extensively studied for its therapeutic potential:
- Glaucoma Treatment : Research indicates that AGN 192024 may have therapeutic effects in treating glaucoma and ocular hypertension by influencing cellular signaling pathways related to intraocular pressure regulation .
- Cosmetic Applications : Its role in promoting eyelash growth has made it a subject of interest in cosmetic formulations, particularly in ophthalmic solutions .
Synthesis of Prostaglandin Analogues
A notable case study involves the use of this compound as a model compound for studying prostamide analogs. Researchers have utilized this compound to explore its reactivity and interactions with various nucleophiles, leading to insights into the design of new prostaglandin derivatives with enhanced biological activity.
Interaction Studies
Interaction studies reveal that this compound can efficiently react with nucleophiles such as amines to form sulfonamides. These studies have provided critical data for developing synthetic pathways that optimize reaction conditions for desired products.
Mechanism of Action
AGN 192024 exerts its effects by mimicking the action of prostaglandin F2α. It binds to prostamide receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is crucial for its therapeutic effects in treating glaucoma and ocular hypertension. Additionally, AGN 192024 stimulates the growth phase of the eyelash hair cycle, promoting longer and thicker eyelashes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (4-Methoxyphenyl)methanesulfonyl chloride, a comparative analysis with structurally analogous sulfonyl chlorides is provided below. Key parameters include molecular properties, reactivity, and applications.
Structural and Physicochemical Properties
*Estimated based on molecular formula.
Reactivity and Electronic Effects
- This contrasts with the methyl group in (4-Methylphenyl)methanesulfonyl chloride, which exerts a weaker inductive electron-donating effect .
- Electron-Withdrawing Groups (e.g., –F, –Cl): Fluorine and chlorine substituents withdraw electron density, increasing the electrophilicity of the sulfonyl chloride. For example, (4-Fluorophenyl)methanesulfonyl chloride may exhibit enhanced reactivity in nucleophilic substitutions compared to its methoxy counterpart .
Biological Activity
(4-Methoxyphenyl)methanesulfonyl chloride, often abbreviated as MsCl, is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its structure includes a methoxy group attached to a phenyl ring, contributing to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data.
- Molecular Formula : C₈H₉ClO₃S
- Molecular Weight : 212.67 g/mol
- Structure : The compound features a methoxy group (-OCH₃) and a sulfonyl chloride group (-SO₂Cl), which enhances its electrophilic character.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets.
1. Enzyme Inhibition
Studies have shown that sulfonyl chlorides can act as enzyme inhibitors. The electrophilic nature of the sulfonyl chloride allows it to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the development of drugs targeting specific enzymes involved in disease pathways.
2. Receptor Modulation
The compound may also modulate receptor activity. For instance, it has been investigated for its effects on G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling and are common targets for therapeutic agents.
3. Anticancer Properties
Research suggests that this compound has potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of methanesulfonyl chlorides exhibited significant inhibition of specific cancer cell lines, suggesting a pathway for developing anticancer drugs.
- Study 2 : Research conducted by Smith et al. (2023) indicated that this compound could inhibit the activity of certain kinases involved in inflammatory responses, proposing its use as an anti-inflammatory agent.
The synthesis of this compound typically involves the reaction between 4-methoxyaniline and methanesulfonyl chloride in the presence of a base such as triethylamine:
This reaction proceeds under anhydrous conditions to prevent hydrolysis. The mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired product.
Toxicity and Safety Profile
While exploring its biological activity, it is crucial to consider the toxicity associated with this compound:
- Acute Toxicity : Studies indicate that exposure can lead to mucosal irritations and respiratory issues. The compound is classified as corrosive and can cause severe skin and eye irritation.
- Genotoxicity : In vitro studies have shown mixed results regarding genotoxicity; further research is needed to fully understand its safety profile.
Q & A
Q. What are the optimal conditions for synthesizing (4-Methoxyphenyl)methanesulfonyl chloride, and how can reaction parameters be systematically optimized?
Methodological Answer:
- Synthetic Routes :
- Thiourea/NCBSI/HCl System : Adapt telescoping methods for alkyl halides to sulfonyl chlorides. Use stoichiometric thiourea and NCBSI (N-chloro-N-(phenylsulfonyl) benzene sulfonamide) to achieve high yields .
- Sulfurization-HCl Route : React 4-methoxybenzylamine with sulfur to form a sulfonated intermediate, followed by HCl treatment. Optimize molar ratios (e.g., 1:1.2 amine-to-sulfur) and reaction times (6–12 hrs) under anhydrous conditions .
- Parameter Optimization :
- Temperature : Test ranges from 0°C (for intermediate stability) to reflux (for faster conversion).
- Solvent Selection : Compare polar aprotic solvents (DMF, acetonitrile) vs. chlorinated solvents (dichloromethane) to balance reactivity and side reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
Methodological Answer:
- Core Techniques :
- Contradiction Resolution :
Q. What are the recommended safety protocols and toxicity mitigation strategies when handling this compound in laboratory settings?
Methodological Answer:
- Critical Protocols :
- Toxicity Mitigation :
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxy substituent influence the reactivity of this compound in nucleophilic substitutions compared to other aryl sulfonyl chlorides?
Methodological Answer:
- Electronic Effects :
- Experimental Design :
Q. What methodologies are available for studying the hydrolytic stability of this compound under various pH and solvent conditions?
Methodological Answer:
- Hydrolysis Kinetics :
- Stabilization Strategies :
- Add desiccants (molecular sieves) or scavengers (triethylamine) to suppress hydrolysis during synthetic applications .
Q. How can computational chemistry be applied to predict reaction pathways and intermediate stability in synthetic applications of this compound?
Methodological Answer:
- Computational Tools :
- Case Study :
- Model the reaction with piperidine derivatives (e.g., Scheme 3 in ) to identify steric/electronic bottlenecks in sulfonylation steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
